molecular formula C13H20N2O B12508289 N-(2-Aminoethyl)-4-tert-butylbenzamide

N-(2-Aminoethyl)-4-tert-butylbenzamide

Cat. No.: B12508289
M. Wt: 220.31 g/mol
InChI Key: SMPRBLZSOFRUIB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Classification

The systematic IUPAC name for this compound is N-(2-aminoethyl)-4-(tert-butyl)benzamide . The name derives from its parent structure, benzamide (a benzene ring with an amide functional group at position 1), substituted at the para-position (position 4) with a tert-butyl group. The amide nitrogen is further substituted with a 2-aminoethyl group (-CH2CH2NH2).

Structurally, the molecule belongs to the class of aromatic amides , characterized by a benzene core linked to an amide moiety. The tert-butyl group (C(CH3)3) at the 4-position introduces steric bulk, while the 2-aminoethyl side chain confers potential hydrogen-bonding and nucleophilic properties. The compound’s classification can be further broken down as follows:

  • Primary substituent : tert-Butyl group (electron-donating, hydrophobic).
  • Secondary substituent : 2-Aminoethyl group (polar, basic due to the primary amine).

This dual substitution pattern makes the compound a versatile intermediate in organic synthesis, particularly for designing molecules with targeted physicochemical properties.

Synonyms and Registry Numbers

The compound is recognized by several synonyms and registry identifiers, though its non-salt form is less frequently documented in public databases compared to its hydrochloride derivative. Key identifiers include:

Synonym Registry Number Source
N-(2-Aminoethyl)-4-tert-butylbenzamide Not explicitly listed Derived from
4-(tert-Butyl)-N-(2-aminoethyl)benzamide Not explicitly listed Derived from
Hydrochloride salt: N-(2-aminoethyl)-4-tert-butylbenzamide hydrochloride CAS 207672-83-1

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-(2-aminoethyl)-4-tert-butylbenzamide

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)15-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)

InChI Key

SMPRBLZSOFRUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes to N-(2-Aminoethyl)-4-tert-butylbenzamide

Direct Amidation of 4-tert-Butylbenzoyl Chloride

The most widely documented method involves reacting 4-tert-butylbenzoyl chloride with 2-aminoethylamine (ethylenediamine mono-hydrochloride) under controlled conditions. This single-step approach leverages the reactivity of acyl chlorides with primary amines to form amide bonds.

Procedure :

  • 4-tert-Butylbenzoyl chloride (1.0 equiv) is dissolved in anhydrous ethyl acetate under nitrogen atmosphere.
  • 2-Aminoethylamine hydrochloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.
  • The mixture is stirred for 4–6 hours at room temperature, followed by washing with 5% HCl to remove unreacted amine.
  • The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
  • The crude product is recrystallized from ethanol to yield This compound hydrochloride as a white crystalline solid.

Key Parameters :

  • Solvent : Ethyl acetate or dichloromethane.
  • Temperature : 0–25°C.
  • Yield : 60–75% (isolated as hydrochloride salt).
Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the tert-butyl group marginally slows the reaction but enhances crystallinity of the final product.

Alternative Pathway via 4-tert-Butylbenzoic Acid Activation

For laboratories lacking access to pre-synthesized acyl chlorides, 4-tert-butylbenzoic acid serves as a starting material. Activation using thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride in situ.

Procedure :

  • 4-tert-Butylbenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in toluene for 2 hours.
  • Excess SOCl₂ is removed under vacuum, yielding 4-tert-butylbenzoyl chloride as a pale yellow liquid.
  • The acyl chloride is immediately reacted with 2-aminoethylamine hydrochloride as described in Section 1.1.

Advantages :

  • Avoids storage and handling of moisture-sensitive acyl chlorides.
  • Yield : 70–80% after two steps.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Ethyl acetate and dichloromethane are preferred for their ability to dissolve both reactants and byproducts (e.g., HCl gas).
  • Elevated temperatures (>40°C) promote diacylation (both amines reacting), reducing yields. Maintaining temperatures below 25°C ensures mono-substitution.

Stoichiometric Considerations

  • 2-Aminoethylamine hydrochloride is used in slight excess (1.2 equiv) to drive the reaction to completion. Higher excesses (>1.5 equiv) complicate purification due to residual amine.

Analytical Characterization

Spectroscopic Data

This compound hydrochloride exhibits the following properties:

Property Value
Molecular Formula C₁₃H₂₁ClN₂O
Molecular Weight 256.77 g/mol
¹H NMR (500 MHz, D₂O) δ 1.40 (s, 9H, tert-butyl), 2.90 (t, 2H, CH₂NH₂), 3.50 (t, 2H, CH₂NHC=O), 7.45–7.70 (m, 4H, Ar-H)
¹³C NMR (126 MHz, D₂O) δ 28.9 (C(CH₃)₃), 40.1 (CH₂NH₂), 51.2 (CH₂NHC=O), 126.7–136.0 (Ar-C), 167.5 (C=O)
Melting Point 151–153°C (decomposition)

Purity Assessment

High-Performance Liquid Chromatography (HPLC) methods adapted from confirm purity >98%:

  • Column : C18 reverse-phase (4.6 × 150 mm, 5 µm).
  • Mobile Phase : 60:40 acetonitrile/water with 0.1% TFA.
  • Retention Time : 6.2 minutes.

Industrial-Scale Optimization

Catalytic Improvements

While early methods relied on stoichiometric acyl chlorides, Cu(OTf)₂ -catalyzed Ritter reactions (as in) offer potential for nitrile-based routes. However, this approach remains unexplored for aminoethyl-substituted benzamides.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-4-tert-butylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Activities
This compound 4-tert-butyl, 2-aminoethyl ~220.31* High lipophilicity, steric hindrance
N-(2-Aminoethyl)-4-nitrobenzamide (VG1) 4-nitro, 2-aminoethyl 209.2 Disinfectant activity
4-Amino-N-tert-butylbenzamide 4-tert-butyl, amino 192.26 Crystalline stability
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitrophenyl 321.15 Structural rigidity

*Calculated based on structural formula.

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